molecular formula C14H8BrClN2OS B2446305 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1489939-29-8

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2446305
CAS No.: 1489939-29-8
M. Wt: 367.65
InChI Key: OHIWHBYCVQHWMZ-UHFFFAOYSA-N
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Description

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that features a pyrazole ring substituted with bromothiophene and chlorophenyl groups

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-13-5-4-12(20-13)14-9(8-19)7-18(17-14)11-3-1-2-10(16)6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIWHBYCVQHWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(S3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromothiophene group: This step might involve a Suzuki coupling reaction between a brominated thiophene and a boronic acid derivative of the pyrazole.

    Addition of the chlorophenyl group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions, potentially forming new C-N, C-O, or C-S bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the aldehyde functional group.

Key Steps in Synthesis:

  • Formation of Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Bromination and Chlorination: Subsequent bromination and chlorination reactions introduce the halogen substituents on the thiophene and phenyl rings, respectively.
  • Aldehyde Formation: The final step involves oxidation to convert a suitable intermediate into the desired aldehyde form.

The compound's structure can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Studies have shown that 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde demonstrates efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial cell wall synthesis or function.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays have demonstrated that this pyrazole derivative can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative damage in biological systems.

Anticancer Potential

Emerging studies highlight the anticancer properties of pyrazole derivatives. The compound has been shown to inhibit cancer cell proliferation in various cancer lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further research is warranted to elucidate these mechanisms and optimize its structure for enhanced activity.

Coordination Chemistry

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique electronic properties, making them suitable for applications in catalysis or as functional materials in electronic devices.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport characteristics is particularly appealing for these applications.

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Tested against Staphylococcus aureus and E. coliShowed significant inhibition zones compared to control .
Antioxidant Activity DPPH radical scavenging assayExhibited high scavenging activity with IC50 values comparable to known antioxidants .
Anticancer Screening Assessed on MCF-7 breast cancer cellsInduced apoptosis at micromolar concentrations, indicating potential as an anticancer agent .
Coordination Complexes Formed with Cu(II) ionsResulted in enhanced catalytic activity for oxidation reactions .

Mechanism of Action

The specific mechanism of action would depend on the compound’s application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the chlorophenyl substitution.

    3-(5-chlorothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Substitutes bromine with chlorine on the thiophene ring.

    1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the bromine substitution on the thiophene ring.

Uniqueness

The presence of both bromine and chlorine substituents in 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Biological Activity

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 1489939-29-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H8BrClN2OS. It features a pyrazole ring with bromine and chlorine substituents, which are known to enhance biological activity through various mechanisms. The presence of the thiophene ring further contributes to its pharmacological profile.

Synthesis Methods

The synthesis of 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Formation of Pyrazole Ring : The reaction of appropriate thiophene derivatives with hydrazines.
  • Aldehyde Introduction : Subsequent functionalization to introduce the carbaldehyde group.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit notable antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including E. coli and Bacillus subtilis .

CompoundTarget OrganismInhibition Concentration (µg/mL)
3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehydeE. coli40
3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehydeBacillus subtilis40

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies demonstrate that related compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds structurally similar to 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde showed up to 85% inhibition of TNF-α at certain concentrations .

Antitumor Activity

Recent investigations into pyrazole derivatives highlight their potential as antitumor agents. In particular, compounds have been synthesized that exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

  • In Vivo Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced edema model in mice. Compounds similar to 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde demonstrated significant reductions in paw swelling compared to controls .
  • Antimicrobial Screening : A comprehensive screening against various pathogens revealed that certain pyrazole derivatives had MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

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